Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate
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Overview
Description
Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the indole nucleus in this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate typically involves the reaction of 6-chloroindole with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:
Methyl 2-(1H-indol-3-yl)acetate: Lacks the amino and chloro substituents, which may result in different biological activities.
6-Chloroindole-3-acetic acid: Contains a carboxylic acid group instead of the ester, which can affect its solubility and reactivity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Has different substituents on the indole ring, leading to variations in its biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate is a synthetic compound belonging to the indole derivative family, which is known for its diverse biological activities. This compound exhibits significant interactions with various biological systems, particularly as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. The unique structure of this compound, characterized by its indole ring and specific substituents, contributes to its potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₁H₁₁ClN₂O₂
- Molecular Weight : 238.67 g/mol
- IUPAC Name : this compound
- CAS Number : 59694-51-8
Structural Features
The compound features:
- A chlorine atom at the 6-position of the indole ring.
- An acetate group at the 2-position.
These structural elements are vital for its biological activity and influence its interaction with various enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is involved in the metabolism of many drugs, suggesting that this compound may significantly affect the pharmacokinetics of co-administered medications.
Table: Comparison of Cytochrome P450 Inhibitors
Compound Name | CYP Inhibition | Potential Applications |
---|---|---|
This compound | Strong | Drug interaction studies |
Ketoconazole | Strong | Antifungal treatment |
Fluconazole | Moderate | Antifungal treatment |
Anticancer and Anti-inflammatory Properties
Compounds with similar structural features have demonstrated anticancer and anti-inflammatory properties. Preliminary studies suggest that this compound may exhibit these properties, warranting further investigation into its potential therapeutic applications in oncology and inflammation .
The mechanism by which this compound exerts its biological effects involves:
- Binding to specific enzymes or receptors.
- Modulating their activity, which can lead to altered cellular processes and signaling pathways.
Study on Enzyme Interaction
A study focused on the interaction between this compound and CYP1A2 found that the compound significantly inhibited enzyme activity in vitro. The results indicated a potential for drug-drug interactions when co-administered with other substrates of CYP1A2.
Potential Therapeutic Applications
In a recent exploration of indole derivatives, researchers identified this compound as a candidate for further drug development due to its unique structural characteristics and biological activity. The compound's ability to inhibit cytochrome P450 enzymes suggests it could be useful in managing drug interactions in clinical settings .
Properties
Molecular Formula |
C11H11ClN2O2 |
---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11ClN2O2/c1-16-11(15)10(13)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,10,14H,13H2,1H3 |
InChI Key |
DOQXFLQUHAIVBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=CC(=C2)Cl)N |
Origin of Product |
United States |
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